5-Chloro-6-methoxyindoline-2,3-dione
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Overview
Description
5-Chloro-6-methoxyindoline-2,3-dione is a chemical compound with the molecular formula C9H6ClNO3. It belongs to the class of indoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methoxyindoline-2,3-dione typically involves the chlorination and methoxylation of indoline-2,3-dione. One common method includes the reaction of 5-chloroindoline-2,3-dione with methanol in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methoxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Halogenation, nitration, and other substitution reactions can modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoline derivatives, quinones, and other functionalized compounds. These products have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
5-Chloro-6-methoxyindoline-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxyindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-methoxyindoline-2,3-dione: Similar in structure but with different substitution patterns.
5-Methylindoline-2,3-dione: Lacks the chlorine and methoxy groups, leading to different chemical properties.
6-Methoxyindoline-2,3-dione: Similar but without the chlorine atom
Uniqueness
5-Chloro-6-methoxyindoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6ClNO3 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
5-chloro-6-methoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6ClNO3/c1-14-7-3-6-4(2-5(7)10)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13) |
InChI Key |
UJVOAEFPHOOIFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)C2=O)Cl |
Origin of Product |
United States |
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